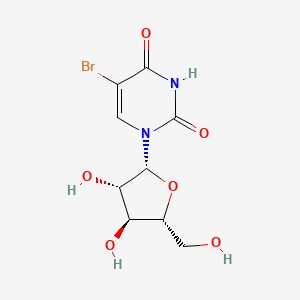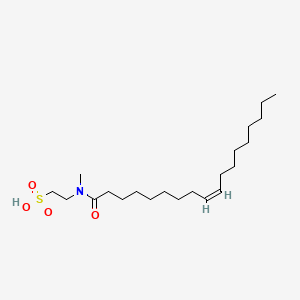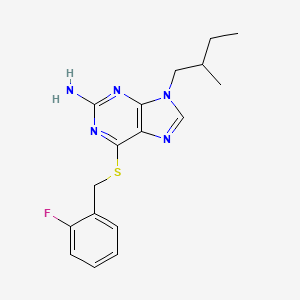
6-((2-Fluorobenzyl)thio)-9-(2-methylbutyl)-9H-purin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((2-Fluorobenzyl)thio)-9-(2-methylbutyl)-9H-purin-2-amine is a synthetic organic compound that belongs to the purine class of molecules This compound is characterized by the presence of a fluorobenzylthio group and a methylbutyl side chain attached to the purine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Fluorobenzyl)thio)-9-(2-methylbutyl)-9H-purin-2-amine typically involves multiple steps, starting with the preparation of the purine core. The key steps include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.
Introduction of the Fluorobenzylthio Group: The fluorobenzylthio group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a fluorobenzyl halide under basic conditions.
Attachment of the Methylbutyl Side Chain: The methylbutyl side chain is attached through an alkylation reaction, where an appropriate alkyl halide reacts with the purine core in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of flow microreactor systems to improve reaction efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
6-((2-Fluorobenzyl)thio)-9-(2-methylbutyl)-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-((2-Fluorobenzyl)thio)-9-(2-methylbutyl)-9H-purin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 6-((2-Fluorobenzyl)thio)-9-(2-methylbutyl)-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylthio group may enhance binding affinity to these targets, while the purine core can modulate biological activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Benzylthio-9-(2-methylbutyl)-9H-purin-2-amine: Lacks the fluorine atom, which may affect its binding affinity and biological activity.
6-((2-Chlorobenzyl)thio)-9-(2-methylbutyl)-9H-purin-2-amine: Contains a chlorine atom instead of fluorine, which can alter its chemical reactivity and interactions.
Uniqueness
The presence of the fluorobenzylthio group in 6-((2-Fluorobenzyl)thio)-9-(2-methylbutyl)-9H-purin-2-amine imparts unique chemical properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for various research applications.
Eigenschaften
CAS-Nummer |
2803-90-9 |
|---|---|
Molekularformel |
C17H20FN5S |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
6-[(2-fluorophenyl)methylsulfanyl]-9-(2-methylbutyl)purin-2-amine |
InChI |
InChI=1S/C17H20FN5S/c1-3-11(2)8-23-10-20-14-15(23)21-17(19)22-16(14)24-9-12-6-4-5-7-13(12)18/h4-7,10-11H,3,8-9H2,1-2H3,(H2,19,21,22) |
InChI-Schlüssel |
YDWYMSOOMCJVMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



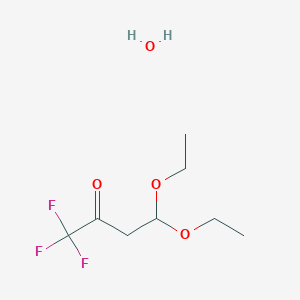
![(R)-2-(2-(3-Oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)-2-phenylpropanoic acid](/img/structure/B12931726.png)

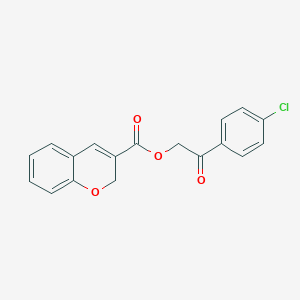





![6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B12931769.png)

